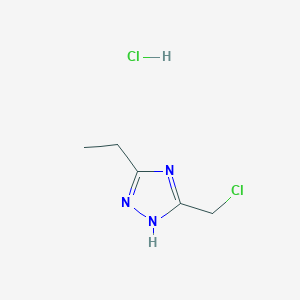![molecular formula C8H17N3 B1470921 (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine CAS No. 1428233-05-9](/img/structure/B1470921.png)
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine
Overview
Description
“(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine”, commonly known as DABCO, is a versatile organic compound with various applications in different fields of research and industry. DABCO is a bicyclic diamine with a tertiary amine group, which makes it a basic compound. It is also known as triethylenediamine or TEDA .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . The synthesis of DABCO over modified ZSM-5 catalysts was carried out selectively in the vapor phase with high conversion and yields .Molecular Structure Analysis
The molecular formula of DABCO is C6H12N2 . It is a colorless solid and a highly nucleophilic tertiary amine base .Chemical Reactions Analysis
DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis
DABCO is a colorless solid and a highly nucleophilic tertiary amine base . It has a molar mass of 112.176 g·mol−1 . It appears as a white crystalline powder . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and is hygroscopic .Scientific Research Applications
Anti-fade Reagent in Fluorescence Microscopy
DABCO is used as an anti-fade reagent in fluorescence microscopy . It scavenges free radicals produced by the excitation of fluorochromes, which helps to retard the photobleaching of fluorescein and other fluorescent dyes .
Catalyst in Oxidation and Polymerization
DABCO serves as a catalyst in oxidation and polymerization processes . Its unique structure and properties make it an effective catalyst for these chemical reactions.
Use in Dye Lasers
DABCO finds use in dye lasers . Its properties make it suitable for use in these high-energy light sources.
Mounting Samples for Fluorescence Microscopy
In addition to its role as an anti-fade reagent, DABCO is also used for mounting samples in fluorescence microscopy . This helps to prepare the samples for detailed examination under the microscope.
Building Block for 1,4-disubstituted Piperazines
DABCO can be used as a building block for the preparation of 1,4-disubstituted piperazines . These compounds have significant biological activity and are important pharmacophores .
Source of N-ethylpiperazine Moiety
In certain reactions, DABCO serves as a source of the N-ethylpiperazine moiety . This moiety is an important component in a variety of chemical compounds.
Mechanism of Action
Safety and Hazards
Future Directions
As a versatile reagent in organic synthesis, DABCO has a wide range of applications and potential for future research. Its low cost, environmental friendliness, reactivity, manageability, non-toxicity, and basic organocatalytic properties make it a promising compound for various organic transformations .
properties
IUPAC Name |
1-(1,4-diazabicyclo[2.2.2]octan-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-9-6-8-7-10-2-4-11(8)5-3-10/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUGOQMLNXKPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN2CCN1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)



![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)




![[(4-Ethoxy-3-thienyl)methyl]amine](/img/structure/B1470860.png)
